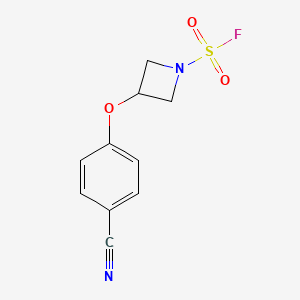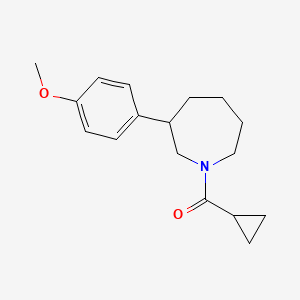
1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique molecular structure, combining pyrazine, oxadiazole, piperidine, and pyrrole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process:
The initial step involves the synthesis of pyrazin-2-ylmethylamine by reacting pyrazine with formaldehyde and a reducing agent.
The intermediate pyrazin-2-ylmethylamine is then subjected to a cyclization reaction with hydrazine and carbon disulfide to form 3-(pyrazin-2-yl)-1,2,4-oxadiazole.
Concurrently, 1-(1H-pyrrol-1-yl)ethanone is prepared by reacting pyrrole with acetyl chloride in the presence of a base.
The final step involves the coupling of 3-(pyrazin-2-yl)-1,2,4-oxadiazole with 1-(1H-pyrrol-1-yl)ethanone and piperidine under appropriate conditions, using a coupling agent such as EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: Industrial-scale production of this compound typically involves optimizing the synthetic route to increase yield and efficiency. This includes using high-pressure reactors for cyclization reactions and continuous flow reactors for coupling processes, thus enhancing reaction kinetics and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized at different functional groups, forming oxidized derivatives such as N-oxides or sulfoxides.
Reduction: Reduction of the oxadiazole ring can yield aminomethyl derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can occur at the pyrazine ring, leading to a range of substituted products.
Common Reagents and Conditions
Oxidation: Using reagents such as potassium permanganate or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Employing hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like bromine or chlorine, nitrating mixtures (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidized derivatives (N-oxides, sulfoxides)
Reduced derivatives (aminomethyl compounds)
Substituted pyrazine products
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Employed in organic synthesis as a versatile building block for constructing larger heterocyclic structures.
Biology
Acts as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.
Used in bioimaging due to its potential fluorescent properties.
Medicine
Investigated for its potential as an antimicrobial and antifungal agent.
Explored in drug discovery programs targeting specific biological pathways, including those involved in cancer and neurodegenerative diseases.
Industry
Utilized in the development of advanced materials, including polymers with specific electronic properties.
Applied in the design of sensors and diagnostic tools due to its unique chemical reactivity.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: The pyrazine and oxadiazole moieties interact with specific enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. By binding to target proteins, it can inhibit or activate various biochemical processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is compared to other similar heterocyclic compounds:
Similar Compounds: 1-(3-(4-(pyrazin-2-yl)-1,2,3-triazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone; 1-(3-((3-(pyrazin-2-yl)-1,2,4-triazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.
Uniqueness: The presence of the oxadiazole ring in this compound imparts distinctive electronic properties and reactivity, making it a unique candidate for various applications in scientific research and industry. The specific arrangement of functional groups also enhances its ability to interact with biological targets, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-17(13-23-7-1-2-8-23)24-9-3-4-14(12-24)10-16-21-18(22-26-16)15-11-19-5-6-20-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGRDQFRLCFRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)

![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2775920.png)
![5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2775921.png)
